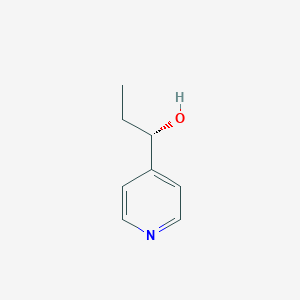

(S)-1-(4-Pyridyl)-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMCKIAZUYILRN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 4 Pyridyl 1 Propanol

Asymmetric Synthesis Strategies

The primary approach to obtaining enantiomerically pure (S)-1-(4-Pyridyl)-1-propanol involves the asymmetric reduction of the corresponding prochiral ketone, 4-acetylpyridine (B144475). researchgate.netresearchgate.net This transformation can be achieved through various catalytic methods, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Stereoselective Reduction of Prochiral Ketones to this compound

The asymmetric reduction of 4-acetylpyridine is one of the most direct and widely studied routes to this compound. researchgate.netresearchgate.net This strategy relies on the use of a chiral catalyst to control the stereochemical outcome of the hydride addition to the carbonyl group.

Biocatalysis, particularly the use of alcohol dehydrogenases (ADHs), has emerged as a powerful tool for the synthesis of chiral alcohols. nih.govsrce.hr These enzymes exhibit high enantioselectivity and operate under mild reaction conditions. fkit.hrunipd.it

Several studies have demonstrated the effective use of ADHs for the reduction of 4-acetylpyridine. For instance, the alcohol dehydrogenase from Lactobacillus kefir has been successfully employed, yielding the corresponding alcohol with high enantiomeric excess (e.e.). nih.govresearchgate.net Similarly, ADHs from other microorganisms, such as Thermoplasma acidophilum and Lactobacillus brevis, have shown activity towards 4-acetylpyridine, although with varying degrees of success. fkit.hrredalyc.org In one study, the reduction of 4-acetylpyridine using an ADH from Lactobacillus brevis resulted in the formation of the (R)-enantiomer with almost quantitative conversion. fkit.hr Another report describes the gram-scale asymmetric reduction of 4-acetylpyridine using lyophilized E. coli cells containing a carbonic anhydrase variant, achieving a 93% isolated yield and 97% e.e. of the chiral alcohol after just 3 hours. escholarship.org The use of whole plant cells, such as those from Daucus carota (carrot), has also been explored as a green alternative, demonstrating high enantioselectivity (up to 98% e.e.) for the reduction of 4-acetylpyridine. srce.hr

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |

| Lactobacillus kefir ADH | 4-Acetylpyridine | (S) | 95->99% | up to 98% | nih.govresearchgate.net |

| Lactobacillus brevis ADH | 4-Acetylpyridine | (R) | >98% | Quantitative | fkit.hr |

| Thermoplasma acidophilum ADH | 4-Acetylpyridine | Not specified | Not specified | 42% relative activity | redalyc.org |

| Daucus carota (whole cells) | 4-Acetylpyridine | (S) | 98% | Not specified | srce.hr |

| E. coli (lyophilized cells) | 4-Acetylpyridine | (S) | 97% | 93% | escholarship.org |

Organocatalysis provides a metal-free alternative for the asymmetric reduction of prochiral ketones. researchgate.netrsc.org These methods often utilize small organic molecules as catalysts, which are typically less sensitive to air and moisture compared to their metal-based counterparts. nih.gov Bifunctional thiourea-amine organocatalysts, in conjunction with a reducing agent like catecholborane, have been shown to be effective for the enantioselective reduction of various ketones. nih.gov The proposed mechanism involves the activation of the ketone by the thiourea (B124793) moiety and the delivery of a hydride from the borane, which is complexed to the amine part of the catalyst. nih.gov While specific data for the organocatalytic reduction of 4-acetylpyridine to this compound is not extensively detailed in the provided search results, the general principles of organocatalytic ketone reduction are well-established for a range of aryl ketones. researchgate.netrsc.orgnih.gov

Transition metal complexes, particularly those of ruthenium and rhodium with chiral ligands, are highly efficient catalysts for the asymmetric hydrogenation of ketones. acs.orgsioc-journal.cnresearchgate.net These methods often exhibit high turnover numbers and excellent enantioselectivities. sioc-journal.cn For the asymmetric hydrogenation of 4-acetylpyridine, ruthenium(II) complexes with chiral diphosphine ligands have been investigated. acs.org For example, a catalyst system based on a ruthenium complex of (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane was used for the hydrogenation of 4-acetylpyridine, resulting in the formation of the corresponding alcohol with 81% e.e. acs.org While highly effective for many substrates, the presence of the nitrogen atom in pyridyl ketones can sometimes influence the catalytic activity and selectivity. osdd.net

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Conversion | Reference |

| Ru(II) with (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane | 4-Acetylpyridine | Not specified | 81% | Not specified | acs.org |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective reaction cascades. researchgate.netnih.gov This approach can be particularly useful for the synthesis of complex chiral molecules. researchgate.netnih.gov A chemoenzymatic strategy for producing chiral pyridine-based alcohols involves an initial chemical step to introduce a desired functional group, followed by an enzymatic reduction of the ketone. nih.govresearchgate.net For example, a prochiral α-halogenated acyl group can be introduced into a picoline derivative through a chemical reaction, followed by the highly enantioselective reduction of the resulting ketone using an alcohol dehydrogenase from Lactobacillus kefir. nih.govresearchgate.net This method has been shown to produce chiral fluorinated pyridyl alcohols with enantiomeric excesses ranging from 95% to over 99%. nih.govresearchgate.net

Chiral Pool Synthesis Approaches Utilizing Pyridyl Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. uni-muenchen.de This strategy can be a cost-effective way to access complex chiral targets. uni-muenchen.de For the synthesis of this compound, a hypothetical chiral pool approach could start from a chiral precursor that already contains a pyridyl moiety or a synthon that can be readily converted to it. While the direct synthesis of this compound from a chiral pool starting material is not explicitly detailed in the provided search results, the synthesis of other chiral pyridyl alcohols from chiral precursors like amino acids or terpenes has been reported, demonstrating the feasibility of this strategy. diva-portal.orguni-muenchen.de For instance, chiral pyridyl alcohols have been synthesized using L-glutamic acid as the starting material. uni-muenchen.de

Derivatization and Functionalization in Stereoselective Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This is often achieved by introducing chiral elements into the reaction, which can be part of the substrate, reagent, catalyst, or even the solvent. These reactions can be either enantioselective, producing a preference for one enantiomer over the other, or diastereoselective, favoring one diastereomer. google.com

Strategies for Diastereomeric Intermediate Formation

A key strategy in stereoselective synthesis involves the conversion of a racemic or achiral starting material into a mixture of diastereomers by reacting it with a chiral auxiliary. tcichemicals.com These diastereomers, having different physical properties, can then be separated using standard laboratory techniques like chromatography or crystallization. tcichemicals.com Once separated, the chiral auxiliary is removed to yield the desired enantiomerically pure compound. tcichemicals.com

For the synthesis of chiral alcohols like this compound, this can be accomplished by reacting a prochiral ketone with a chiral reducing agent or by resolving a racemic alcohol. One common method involves the formation of diastereomeric esters by reacting the alcohol with a chiral acid. tcichemicals.com These esters can then be separated and hydrolyzed to give the desired chiral alcohol.

Another approach is the use of chiral catalysts in reactions such as the asymmetric reduction of a ketone. For instance, the reduction of a ketone to a secondary alcohol can be achieved with high enantioselectivity using a chiral catalyst. acs.org The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity or enantioselectivity. msu.edu For example, the Sharpless asymmetric epoxidation utilizes a chiral tartrate ester ligand with a titanium alkoxide catalyst to achieve high enantioselectivity. msu.edu

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.comcore.ac.uk The twelve principles of green chemistry provide a framework for developing more sustainable chemical syntheses. acs.orgum-palembang.ac.id

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgacs.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. acs.org Reactions with high atom economy are preferred as they generate less waste. acs.orgjocpr.com For example, addition reactions that incorporate all reactant atoms into the final product have a 100% atom economy, whereas substitution and elimination reactions often have lower atom economies due to the formation of byproducts. igitsarang.ac.in In the synthesis of this compound, choosing a synthetic route with a high atom economy, such as a catalytic hydrogenation, is a key green chemistry consideration. acs.org

Utilization of Sustainable Solvents (e.g., Aqueous Media)

Solvents constitute a significant portion of the waste generated in chemical processes, particularly in the pharmaceutical industry. nih.govewadirect.com Therefore, the use of safer, more environmentally benign solvents is a critical aspect of green chemistry. researchgate.nettext2fa.ir Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Other sustainable alternatives to traditional volatile organic solvents include ionic liquids, supercritical fluids, and bio-based solvents like ethanol (B145695) and ethyl lactate. researchgate.nettext2fa.ir The selection of a solvent should also consider its entire life cycle, including its production and disposal. whiterose.ac.uk For the synthesis of pyridyl derivatives, research is ongoing to replace hazardous solvents with greener alternatives. researchgate.net

Catalysis for Process Efficiency

Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity while being used in small amounts and can often be recycled and reused. scispace.com This reduces waste and energy consumption. um-palembang.ac.id Biocatalysis, using enzymes or whole microorganisms, offers significant advantages in terms of high enantioselectivity and mild reaction conditions, often avoiding the need for protecting groups. acs.orgnih.gov For the synthesis of chiral alcohols, ketoreductases are enzymes that can reduce ketones to their corresponding alcohols with high stereoselectivity. nih.gov The use of catalysts, including biocatalysts, is a cornerstone of green chemistry and is highly relevant to the efficient synthesis of this compound.

Scalability and Industrial Relevance of Synthetic Routes

For a synthetic route to be industrially viable, it must be scalable, meaning it can be safely and economically performed on a large scale. ecoinvent.org This requires consideration of factors such as the cost and availability of starting materials, the safety of the process, the efficiency of the reaction, and the ease of product purification.

The production of 1-propanol, a related compound, is often achieved through the hydroformylation of ethylene (B1197577) to produce propanal, followed by hydrogenation. ecoinvent.orgchemicalbook.com Commercial hydrogenation processes are typically carried out in either the vapor or liquid phase over metal catalysts, with high conversions and yields. ecoinvent.org For the synthesis of a specific enantiomer like this compound, asymmetric hydrogenation using a chiral catalyst would be a scalable and efficient industrial method. The development of robust and recyclable catalysts is a key area of research to improve the industrial feasibility of such processes.

Enantiomeric Separation and Resolution Techniques for 1 4 Pyridyl 1 Propanol

Chromatographic Enantioseparation Methodologies

Chromatography stands as the most powerful and versatile technique for resolving enantiomers. americanpharmaceuticalreview.com The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to different migration times through the chromatographic system. wikipedia.org For 1-(4-Pyridyl)-1-propanol, a compound featuring a basic pyridine (B92270) ring and a hydroxyl group capable of hydrogen bonding, several chromatographic modes can be successfully employed.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers due to its high efficiency, reproducibility, and broad applicability. selvita.comsemanticscholar.org The separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, exploiting subtle differences in the stability of these complexes to effect a separation. phenomenex.com

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC separation. nih.gov For a molecule like 1-(4-Pyridyl)-1-propanol, several types of CSPs are applicable, with polysaccharide-based phases being among the most versatile and widely used. phenomenex.comchromatographytoday.com

Polysaccharide-Based CSPs: These phases consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. wikipedia.orgnih.gov The chiral recognition mechanism is complex, involving a combination of hydrogen bonding (with the analyte's hydroxyl group), π-π interactions (with the pyridine ring), dipole-dipole interactions, and steric hindrance as the enantiomers fit into the chiral grooves of the polysaccharide structure. nih.govvt.edu Immobilized polysaccharide CSPs offer an advantage over coated versions by allowing for a wider range of solvents, which can be crucial for method development. nih.govspringernature.com

Pirkle-Type CSPs: Also known as brush-type phases, these CSPs have smaller, well-defined chiral selectors covalently bonded to the silica surface. hplc.eu They often feature π-acidic or π-basic aromatic rings, making them suitable for separating compounds with aromatic moieties like the pyridine ring in 1-(4-Pyridyl)-1-propanol through π-π interactions. hplc.eu

Macrocyclic Antibiotic CSPs: Stationary phases based on macrocyclic antibiotics like vancomycin (B549263) or teicoplanin can separate a broad range of chiral compounds, including basic molecules. wikipedia.org The separation mechanism involves multiple interactions, including ionic interactions with the protonated pyridine ring, hydrogen bonding, and steric inclusion within the antibiotic's basket-like structure. researchgate.net

The selection of a suitable CSP is often an empirical process, requiring screening of several columns to find the optimal phase for a specific analyte. mdpi.com

Table 1: Chiral Stationary Phases (CSPs) Applicable to Pyridyl Alcohol Separation

| CSP Type | Common Selector Examples | Primary Interaction Mechanisms with 1-(4-Pyridyl)-1-propanol |

|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion, dipole-dipole interactions. vt.edu |

| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions (π-acid/π-base), hydrogen bonding. hplc.eu |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Ionic interactions, hydrogen bonding, steric inclusion. wikipedia.org |

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantioseparation. researchgate.net The choice of solvents and additives can significantly impact the interactions between the analyte and the CSP. nih.gov

Normal-Phase (NP) Mode: Typically uses nonpolar solvents like hexane (B92381) mixed with a polar modifier, usually an alcohol such as isopropanol (B130326) or ethanol (B145695). nih.gov For basic compounds like 1-(4-Pyridyl)-1-propanol, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase is often necessary to suppress unwanted interactions with residual acidic silanol (B1196071) groups on the silica support, thereby improving peak shape and resolution. nih.gov

Reversed-Phase (RP) Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727). chromatographytoday.com The pH of the aqueous phase is a critical parameter. For 1-(4-Pyridyl)-1-propanol, using a buffer to maintain a pH where the pyridine nitrogen is either consistently protonated or neutral can lead to more robust and reproducible separations.

Polar Organic (PO) Mode: This mode uses polar organic solvents such as acetonitrile or methanol, often with additives. mdpi.com It can offer unique selectivity compared to NP and RP modes and is particularly useful for compounds that have good solubility in these solvents. The concentration and type of acidic or basic additives can dramatically influence the enantiomer elution order in some cases. researchgate.netnih.gov

The polarity of the mobile phase can be fine-tuned by adjusting the type and concentration of the alcohol modifier, which in turn influences the hydrogen bonding interactions between the analyte and the CSP. researchgate.net

Table 2: Influence of Mobile Phase Components in Chiral HPLC

| Parameter | Effect on Separation of 1-(4-Pyridyl)-1-propanol | Rationale |

|---|---|---|

| Alcohol Modifier % (NP) | Affects retention time and resolution. | Competes with the analyte's -OH group for hydrogen bonding sites on the CSP. vt.edu |

| Acidic/Basic Additives | Improves peak shape, can alter selectivity and elution order. | Controls the ionization state of the pyridine nitrogen and masks active sites on the silica support. nih.govhelixchrom.com |

| Aqueous Phase pH (RP) | Influences retention and peak shape. | Determines the charge state of the basic pyridine moiety, affecting ionic interactions. |

| Organic Modifier (RP) | Affects retention and selectivity. | Acetonitrile and methanol interact differently with the CSP and can lead to different selectivities. chromatographytoday.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly at the preparative scale. selvita.comnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographytoday.com

SFC offers several advantages, including faster analysis times and reduced organic solvent consumption, making it a "greener" technique. selvita.com The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates without a significant loss in efficiency. nih.govchromatographytoday.com For the separation of polar or basic compounds like 1-(4-Pyridyl)-1-propanol, a polar organic modifier (co-solvent), such as methanol or ethanol, is added to the CO₂. nih.gov Basic additives are also typically required to ensure good peak shapes for basic analytes. researchgate.net The stationary phases used in SFC are often the same polysaccharide-based CSPs that are effective in HPLC. nih.govresearchgate.net The chiral recognition mechanisms are similar, but the different mobile phase environment in SFC can lead to unique selectivities compared to HPLC. mdpi.com

Table 3: Typical Parameters for Chiral SFC Method Development

| Parameter | Typical Conditions/Options | Role in Separating 1-(4-Pyridyl)-1-propanol |

|---|---|---|

| Stationary Phase | Immobilized polysaccharide-based CSPs | Provides the chiral recognition environment. researchgate.net |

| Mobile Phase | CO₂ / Methanol or Ethanol | Methanol is a polar modifier that increases mobile phase strength to elute the polar analyte. nih.gov |

| Additive | Isopropylamine, Diethylamine | Additive deactivates silica surface and improves peak shape for the basic pyridine compound. researchgate.net |

| Back Pressure | 100 - 150 bar | Maintains the CO₂ in a supercritical state. |

| Temperature | 25 - 40 °C | Affects solvent density and viscosity, can influence selectivity. |

Enantioselective Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. azom.com Direct analysis of 1-(4-Pyridyl)-1-propanol by GC can be challenging due to the polarity and hydrogen-bonding capability of the hydroxyl group, which can lead to poor peak shapes and thermal degradation. nih.govnih.gov

To overcome this, derivatization is typically employed. nih.gov The hydroxyl group can be acylated (e.g., with trifluoroacetic anhydride) to form a less polar, more volatile ester. nih.govnih.gov The resulting diastereomeric derivatives can then be separated on a chiral capillary column. Cyclodextrin-based stationary phases, such as those modified with alkyl or acyl groups, are commonly used for this purpose. nih.govgcms.cz The chiral recognition occurs as the derivatized enantiomers differentially include into the cyclodextrin (B1172386) cavity. azom.com

Table 4: General Strategy for Enantioselective GC Analysis

| Step | Procedure | Purpose for 1-(4-Pyridyl)-1-propanol |

|---|---|---|

| 1. Derivatization | Acylation of the hydroxyl group (e.g., with acetic anhydride). | Increases volatility and thermal stability; reduces polarity. nih.gov |

| 2. Separation | Injection onto a chiral capillary GC column. | Enantiomers are separated based on differential interactions with the CSP. |

| Chiral Column Type | Modified β-cyclodextrin (e.g., Chirasil-DEX CB). nih.gov | The chiral cavity of the cyclodextrin provides the enantioselective environment. chromatographyonline.com |

| Carrier Gas | Hydrogen or Helium | Transports the analyte through the column. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Provides detection and quantification of the separated enantiomers. azom.com |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate ions based on their charge-to-size ratio. mdpi.com It offers advantages of short analysis times and extremely low sample and reagent consumption. proquest.com

To separate enantiomers, a chiral selector must be added to the background electrolyte (BGE). nih.gov For 1-(4-Pyridyl)-1-propanol, which is a basic compound, the analysis is typically run at a low pH where the pyridine nitrogen is protonated, making the analyte cationic. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. proquest.commdpi.com Anionic CDs, such as sulfated or carboxymethylated β-cyclodextrins, are particularly effective for separating cationic analytes. mdpi.com The separation is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the CD selector, which results in different effective electrophoretic mobilities. nih.gov The choice of CD type, its concentration, the pH of the BGE, and the applied voltage are all critical parameters to optimize for achieving resolution. nih.gov

Table 5: Key Parameters in Chiral CE for Basic Analytes

| Parameter | Typical Setting/Selector | Influence on Separation of 1-(4-Pyridyl)-1-propanol |

|---|---|---|

| Chiral Selector (CS) | Anionic cyclodextrins (e.g., Succinyl-β-CD, Sulfobutyl-ether-β-CD). mdpi.comnih.gov | Forms transient diastereomeric complexes with the cationic enantiomers, enabling separation. |

| Background Electrolyte (BGE) | Low pH buffer (e.g., Phosphate, pH 2.5-4.0). | Ensures the analyte is fully protonated (cationic) for electrophoretic migration. mdpi.com |

| CS Concentration | 5-30 mg/mL | Affects the degree of complexation and thus the separation window and resolution. mdpi.com |

| Applied Voltage | 15-30 kV | Drives the separation; higher voltage leads to shorter analysis times but increased Joule heating. nih.gov |

| Capillary Temperature | 20-30 °C | Affects BGE viscosity and complexation constants; needs to be controlled for reproducibility. nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Classical Resolution by Diastereomeric Crystallization

Classical resolution through the formation of diastereomeric salts is a cornerstone of chiral separation technology. pharmtech.com This method leverages the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, including solubility. chemconnections.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgwikipedia.org The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. Following separation, the resolving agent is removed, typically through an acid-base extraction, to yield the desired pure enantiomer. wikipedia.org

The fundamental principle of this technique involves an acid-base reaction between the racemic compound and an optically pure resolving agent. wikipedia.orgwikipedia.org For a basic compound like 1-(4-Pyridyl)-1-propanol, acidic resolving agents are employed. The process results in two diastereomeric salts: [(R)-base·(S)-acid] and [(S)-base·(S)-acid]. Due to their different three-dimensional structures, these salts exhibit varying solubilities in a given solvent, enabling their separation. researchgate.net

The success of diastereomeric crystallization hinges on the selection of an appropriate chiral resolving agent. onyxipca.com An ideal agent should be readily available in high enantiomeric purity, inexpensive, and easily recoverable for reuse. pharmtech.com For the resolution of a basic compound such as 1-(4-Pyridyl)-1-propanol, common choices are chiral carboxylic acids. The interaction between the resolving agent and the enantiomers must lead to the formation of stable, crystalline salts with a significant difference in solubility between the two diastereomers. researchgate.net Commonly employed chiral acids for resolving basic compounds are derivatives of tartaric acid and mandelic acid. onyxipca.commissouri.edulibretexts.orgresearchgate.net

Table 1: Common Chiral Resolving Agents for Basic Compounds

| Resolving Agent | Chemical Class | Typical Application |

| (+)-Tartaric Acid | Dicarboxylic Acid | Resolution of racemic bases. libretexts.org |

| (-)-O,O'-Dibenzoyl-D-tartaric acid | Tartaric Acid Derivative | Resolution of a wide range of bases. onyxipca.com |

| (R)-(-)-Mandelic Acid | α-Hydroxy Acid | Resolution of chiral amines and alcohols. missouri.edunih.gov |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Resolution of basic compounds. libretexts.org |

The choice of solvent is as critical as the choice of resolving agent in diastereomeric crystallization. researchgate.net The solvent must not react with the components but should exhibit a significant solubility differential for the two diastereomeric salts. A solvent that renders one diastereomer sparingly soluble while keeping the other fully dissolved is ideal. researchgate.net The optimization of resolution often requires screening a variety of solvents with different polarities and hydrogen bonding capabilities. researchgate.net

Crystallization conditions such as temperature, cooling rate, and agitation also play a crucial role. A slow cooling rate generally promotes the formation of larger, purer crystals, which are easier to separate and less likely to contain occlusions of the more soluble diastereomer. The concentration of the diastereomeric salts in the solution is another key parameter that must be carefully controlled to maximize the yield and purity of the desired enantiomer. libretexts.org The formation of solvates or hydrates can also occur, which significantly alters the solubility properties of the diastereomeric salts and can be exploited to improve separation efficiency. researchgate.net

Table 2: Influence of Solvent Properties on Diastereomeric Crystallization

| Solvent Property | Influence on Resolution | Example Solvents |

| Polarity | Affects the absolute solubility of the diastereomeric salts. A range of polarities should be screened. | Alcohols (Methanol, Ethanol), Acetone, Water, Toluene |

| Hydrogen Bonding | Can selectively interact with one diastereomer over the other, enhancing the solubility difference. | Alcohols, Water |

| Protic/Aprotic | Influences the ionization state of the acid and base, affecting salt formation and solubility. | Protic: Ethanol; Aprotic: Acetonitrile, Ethyl Acetate |

| Mixed Solvents | Allows for fine-tuning of polarity and solubility to optimize the separation. nih.gov | Ethanol/Water, Acetone/Water, Toluene/Methanol wikipedia.orgresearchgate.net |

An alternative to forming diastereomeric salts is the formation of covalent diastereomers. For alcohols like 1-(4-Pyridyl)-1-propanol, this can be achieved by reaction with an enantiomerically pure chiral acylating agent to form diastereomeric esters. libretexts.orglibretexts.org This process is a form of in situ derivatization, converting the enantiomers into a new pair of compounds with different physical properties. These diastereomeric esters can then be separated by crystallization or, alternatively, by chromatography. Once separated, the desired enantiomer of the alcohol is recovered by hydrolyzing the ester linkage. This method is particularly useful when the target molecule does not form well-defined crystalline salts. libretexts.org

Spontaneous resolution, also known as preferential crystallization, is a rare phenomenon where the two enantiomers of a racemic compound crystallize into separate, homochiral crystals. libretexts.org This occurs when the racemic mixture exists as a conglomerate—a simple mechanical mixture of crystals of the pure R- and S-enantiomers. libretexts.org If a supersaturated solution of the racemate is seeded with a crystal of one enantiomer, that enantiomer will preferentially crystallize out of the solution. This method, famously first performed by Louis Pasteur with sodium ammonium (B1175870) tartrate, is highly efficient but applicable to only a small fraction of chiral compounds. libretexts.org There is currently no evidence in the scientific literature to suggest that 1-(4-Pyridyl)-1-propanol or its common derivatives form conglomerates that would allow for spontaneous resolution.

Formation and Separation of Diastereomeric Salts

Biocatalytic Resolution Approaches

Biocatalysis has emerged as a powerful and environmentally benign alternative to classical resolution methods. nih.gov These techniques utilize enzymes as catalysts to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. mdpi.com For the resolution of secondary alcohols like 1-(4-Pyridyl)-1-propanol, lipases are among the most commonly used and effective biocatalysts. researchgate.netjmbfs.org

The typical approach involves the enantioselective acylation of the racemic alcohol. nih.gov In this process, an enzyme, often a lipase (B570770), catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to one of the alcohol's enantiomers at a much faster rate than to the other. nih.gov For example, a lipase might selectively acylate the (R)-enantiomer of 1-(4-Pyridyl)-1-propanol, converting it into its corresponding ester, (R)-1-(4-Pyridyl)-1-propyl acetate. The (S)-enantiomer remains largely unreacted. At approximately 50% conversion, the reaction mixture contains the (S)-alcohol and the (R)-ester, which can be easily separated by standard methods like chromatography due to their different chemical functionalities. This method allows for the isolation of the (S)-alcohol with very high enantiomeric excess. nih.govnih.gov

The choice of enzyme, acyl donor, solvent (often a non-polar organic solvent or an ionic liquid), and temperature are critical parameters that must be optimized to achieve high enantioselectivity (expressed as the E-value) and yield. nih.govmdpi.com

Table 3: Key Research Findings in Biocatalytic Resolution of Secondary Alcohols

| Enzyme | Substrate Type | Acyl Donor | Solvent | Key Finding |

| Candida antarctica Lipase B (Novozym 435) | Secondary Alcohols | Vinyl Acetate | Ionic Liquids (e.g., C4MIm.PF6) | High enantioselectivity (E > 100) and reaction rates; allows for isolation of the unreacted (S)-alcohol with high enantiomeric excess (>97% ee). nih.gov |

| Pseudomonas fluorescens Lipase | Secondary Alcohols | Vinyl Acetate | Polyaniline Nanofibers (Immobilized) | Enhanced enzyme efficacy, reusability, and thermal stability in biotransformation reactions. mdpi.com |

| Amano Lipase PS-C II | 2-Phenylethanol Derivatives | Isopropenyl Acetate | tert-Butyl methyl ether | Successful kinetic resolution leading to the (R)-alcohol with 99.6% ee and the (S)-alcohol with 99.7% ee after hydrolysis. nih.gov |

| Fungal Strains (Aspergillus, Penicillium, Fusarium) | Racemic Esters (for hydrolysis) | N/A (Hydrolysis) | Solid-State Fermentation Media | Effective hydrolysis of one ester enantiomer, leaving the other enantiomerically pure. For example, Fusarium oxysporum yielded (S)-alcohol with >99% ee. mdpi.com |

Lipase-Catalyzed Enantioselective Transformations (e.g., Acetylation)

Lipase-catalyzed kinetic resolution is a widely used method for resolving racemic alcohols. This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, typically the (R)-enantiomer, at a much faster rate than the (S)-enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as an alcohol).

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and robust biocatalyst known for its high activity and enantioselectivity in the resolution of various alcohols. rsc.orgnih.gov While specific studies on 1-(4-Pyridyl)-1-propanol are not extensively detailed in publicly available literature, research on the structurally analogous compound, 1-phenyl-1-propanol (B1198777), provides valuable insights into the potential effectiveness of this method.

In a typical lipase-catalyzed acetylation, the racemic alcohol is reacted with an acyl donor, such as vinyl laurate or isopropenyl acetate, in an organic solvent. nih.govmdpi.com The choice of solvent, acyl donor, and temperature can significantly influence the reaction's enantioselectivity and conversion rate. nih.gov For the kinetic resolution of 1-phenyl-1-propanol, Novozym 435 has demonstrated high enantioselectivity. nih.gov The best results were achieved using vinyl laurate as the acyl donor in isooctane. nih.gov Under optimized conditions, a high enantiomeric excess (ee) of the unreacted (S)-enantiomer can be obtained. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1-propanol

This interactive table presents data from studies on a structurally similar compound, which can be indicative of the expected outcomes for 1-(4-Pyridyl)-1-propanol.

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (eeS) of (S)-alcohol (%) | Reference |

| Novozym 435 | Lauric Acid | Toluene | 50 | 95 | nih.gov |

| Novozym 435 | Vinyl Laurate | Isooctane | 47 | 91 | nih.gov |

| Candida rugosa MY | Isopropenyl Acetate | Toluene/[EMIM][BF4] | Not Specified | >96 (for product) | mdpi.com |

Data is for the resolution of 1-phenyl-1-propanol and a building block for beta-blockers, presented as a model for 1-(4-pyridyl)-1-propanol.

Kinetic Resolution and Dynamic Kinetic Resolution

While classical kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly supplied to the enzymatic resolution step, theoretically enabling a 100% yield of the desired enantiomerically pure product.

The DKR of secondary alcohols is often achieved through a combination of a lipase for the resolution step and a metal catalyst, typically ruthenium-based, for the racemization. acs.org Pentaphenylcyclopentadienyl ruthenium complexes have proven to be excellent catalysts for the racemization of secondary alcohols at ambient temperatures. This chemoenzymatic approach has been successfully applied to a wide range of functionalized alcohols, including heteroaromatic ones.

For the DKR of 1-(4-Pyridyl)-1-propanol, a plausible system would involve Candida antarctica lipase B (CALB) for the enantioselective acetylation and a ruthenium complex to racemize the unreacted alcohol. acs.orgorganic-chemistry.org The reaction would be carried out in an appropriate organic solvent with a suitable acyl donor. This method has been shown to be highly efficient for various primary and secondary alcohols, yielding products with high enantiomeric excess and in high yields. organic-chemistry.orgorganic-chemistry.org

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols

This interactive table showcases the potential of DKR for producing enantiomerically pure compounds, based on studies of various secondary alcohols.

| Substrate | Racemization Catalyst | Lipase | Acyl Donor | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1-Phenylethanol | Ruthenium Complex | CALB | Isopropenyl Acetate | High | High | acs.org |

| Primary Amines | Shvo's Catalyst | CALB | Isopropyl Acetate | High | High | organic-chemistry.org |

| 1,2-Diarylethanols | Ruthenium Complex | Pseudomonas stutzeri Lipase | Isopropenyl Acetate | 95-99 | 96-99 | organic-chemistry.org |

This data represents the DKR of various substrates and is presented to illustrate the potential for the DKR of 1-(4-pyridyl)-1-propanol.

Advanced Analytical Methodologies for Enantiopurity and Structural Characterization

Spectroscopic Techniques for Enantiomeric Excess Determination

The quantification of the enantiomeric excess (ee) is a fundamental requirement in the analysis of chiral compounds. Spectroscopic methods offer powerful tools for this purpose, often providing rapid and highly sensitive measurements. These techniques rely on the differential interaction of enantiomers with a chiral environment, such as circularly polarized light or chiral auxiliary agents, to generate distinct signals that can be correlated with enantiomeric composition.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. biologic.net This differential absorption, which can be positive or negative, is plotted as a function of wavelength to produce a CD spectrum. The resulting spectrum is unique to a specific enantiomer, with its mirror-image counterpart producing an equal and opposite spectrum. This characteristic makes CD spectroscopy a powerful tool for determining the absolute configuration and enantiomeric purity of chiral substances like (S)-1-(4-Pyridyl)-1-propanol. nih.govnih.gov

A highly effective method for the analysis of chiral secondary alcohols involves exciton-coupled circular dichroism (ECCD). This technique utilizes an in situ-generated multicomponent assembly, such as a tris(pyridine) metal complex, which incorporates the chiral alcohol. The formation of these diastereomeric complexes can lead to strong and predictable CD signals, allowing for the determination of the alcohol's absolute configuration and enantiomeric excess. acs.org

The demand for rapid screening in fields like asymmetric catalysis has driven the development of high-throughput methods for determining enantiomeric excess. nih.govacs.org CD spectroscopy has been adapted for this purpose through the use of microplate readers, which can analyze dozens or even hundreds of samples in a fraction of the time required by traditional methods. hindsinstruments.comnih.gov

The workflow for high-throughput CD analysis typically involves the parallel derivatization of samples in a 96-well plate, followed by automated measurement using a CD microplate reader. hindsinstruments.com This approach significantly reduces the time and resources needed for sample handling and analysis. biologic.net For instance, analyzing 96 samples for their enantiomeric excess can be accomplished in under an hour, a task that could take days with conventional single-sample spectropolarimeters. biologic.netnih.gov This technology is suitable for high-throughput experimentation that requires a rapid and parallel determination of enantiomeric excess. nih.govacs.org The data obtained from such screenings show a linear correlation between the CD signal amplitude and the known enantiomeric excess of calibration samples.

Table 1: Representative Workflow for High-Throughput ee Determination via Microplate CD

Step Procedure Typical Duration Notes 1. Sample Preparation Dispensing of chiral analyte solutions (e.g., this compound) with varying ee values into a 96-well plate. 15-20 minutes Can be automated using liquid handling robotics. 2. Derivatization Addition of a chiral derivatizing agent or formation of a CD-active complex (e.g., with a metal-pyridine assembly) in each well. 20-30 minutes Reaction is performed in parallel for all samples. 3. Plate Reading The 96-well plate is placed in a CD microplate reader for automated analysis. ~5-60 minutes Duration depends on the measurement parameters; single-wavelength readings can take less than 5 minutes for a full plate. nih.gov 4. Data Analysis CD signals are processed and correlated with a calibration curve to determine the ee of unknown samples. 5-10 minutes Software automatically calculates ee values based on signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in chemistry. While enantiomers are indistinguishable in a standard NMR experiment due to their identical magnetic properties in an achiral environment, their signals can be resolved by introducing a chiral auxiliary. This converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. This differentiation allows for the determination of enantiomeric purity by integrating the resolved signals. nih.gov

Two primary types of chiral auxiliaries are used in NMR spectroscopy for chiral analysis: chiral solvating agents (CSAs) and chiral shift reagents (CSRs). acs.orgfiveable.me

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.netfrontiersin.org The different spatial arrangements of these complexes lead to chemical shift non-equivalence (Δδ) for the protons of the two enantiomers. The process is straightforward, requiring only the addition of the CSA to the NMR tube containing the analyte. acs.org For chiral alcohols like this compound, CSAs such as BINOL-based amino alcohols or certain metal complexes have proven effective. nih.govfrontiersin.org

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that coordinate to a Lewis basic site in the analyte, such as the hydroxyl group and the pyridine (B92270) nitrogen in this compound. This interaction induces large changes in the chemical shifts of nearby protons. When a chiral CSR is used, it forms diastereomeric complexes that experience different induced shifts, leading to the separation of signals for the two enantiomers. nih.gov A classic example is Pirkle's alcohol, which is used to determine the enantiomeric purity of other chiral molecules. wikipedia.org

The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers in the presence of a CSA or CSR is a direct measure of the enantiodiscrimination efficiency. By integrating the separated signals, the enantiomeric ratio can be accurately quantified.

Table 2: Illustrative ¹H NMR Data for a Racemic Chiral Alcohol in the Presence of a Chiral Solvating Agent (CSA)

Proton Chemical Shift (δ) without CSA (ppm) Chemical Shift (δ) with CSA (ppm) - (R)-enantiomer Chemical Shift (δ) with CSA (ppm) - (S)-enantiomer Enantiomeric Shift Difference |ΔΔδ| (ppm) Carbinol-H 4.85 (t) 4.95 5.02 0.07 Methylene-CH₂ 1.90 (m) 1.98 2.03 0.05 Methyl-CH₃ 0.95 (t) 1.01 1.04 0.03 Pyridine-H (ortho) 8.50 (d) 8.65 8.75 0.10

Note: Data are hypothetical and for illustrative purposes to demonstrate the principle of signal splitting by a CSA.

Mass Spectrometry (MS) in Enantiomeric Purity Assessment

Mass spectrometry (MS) is a cornerstone of analytical chemistry due to its exceptional sensitivity and specificity. However, conventional MS is inherently "chirally blind," as enantiomers have identical masses and fragmentation patterns. To employ MS for chiral analysis, it must be coupled with a technique that can differentiate between the enantiomers either before or during the analysis. chromatographyonline.com

The most common approach for chiral analysis by MS is to couple it with a chiral separation method, most notably High-Performance Liquid Chromatography (HPLC).

HPLC-MS: In this powerful hybrid technique, the enantiomers of this compound are first separated by passing them through an HPLC column containing a chiral stationary phase (CSP). openochem.org Polysaccharide-based CSPs are widely used and can effectively resolve the enantiomers of many compounds, including chiral alcohols and pyridines. mdpi.comnih.gov Once separated in time, the enantiomers elute from the column sequentially and enter the mass spectrometer, where they are detected and quantified. This method combines the excellent separative power of chiral HPLC with the high sensitivity and selectivity of MS detection, making it a gold standard for the trace-level quantification of enantiomeric impurities. jiangnan.edu.cn

MS/CD Techniques: More advanced techniques aim to achieve chiral recognition directly within the mass spectrometer. One such method is Mass-Selected Photoelectron Circular Dichroism (MS-PECD). In this approach, a chiral mixture is ionized with circularly polarized light, and the resulting photoelectrons are ejected with a forward-backward asymmetry that is opposite for each enantiomer. By detecting the electrons in coincidence with their corresponding mass-selected ions, it is possible to obtain a CD signal for a specific mass-to-charge ratio. This allows for the direct determination of enantiomeric excess in a mixture without any prior chromatographic separation. chromatographyonline.com

Table 3: Typical Parameters for Chiral HPLC-MS Method Development

Parameter Description/Typical Values Relevance for this compound Chiral Stationary Phase (CSP) Immobilized polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate)). These phases are known to effectively separate aromatic alcohols and heterocyclic compounds through interactions like hydrogen bonding and π-π stacking. Mobile Phase Normal Phase (e.g., Hexane (B92381)/Isopropanol) or Reversed-Phase (e.g., Acetonitrile (B52724)/Water with additives). The choice of mobile phase significantly impacts retention and resolution; optimization is crucial for baseline separation. Flow Rate 0.5 - 1.5 mL/min. Adjusted to optimize peak shape and analysis time. Column Temperature 20 - 40 °C. Temperature can affect the conformation of the CSP and the thermodynamics of the chiral recognition process. MS Detector Electrospray Ionization (ESI) in positive ion mode. The pyridine nitrogen is readily protonated, making ESI a highly sensitive ionization method for this compound. MS Acquisition Mode Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺. Provides high sensitivity and specificity for quantifying the analyte and its enantiomeric impurity.

X-ray Crystallography for Structural Elucidation and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and stereochemistry. nih.govspringernature.com

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides an unambiguous determination of the molecular structure, including the relative and absolute configuration of all stereogenic centers. nih.govspringernature.comnih.gov The process requires a high-quality single crystal of the compound of interest. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. This diffraction pattern is directly related to the arrangement of atoms within the crystal lattice.

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. For a molecule like this compound, SCXRD analysis would yield precise coordinates for every atom, confirming its connectivity and conformation in the solid state.

For chiral molecules, SCXRD is uniquely capable of determining the absolute configuration (e.g., distinguishing S from R) without reference to any other chiral substance. nih.gov This is typically achieved by measuring anomalous dispersion effects. When the crystal contains an atom that absorbs X-rays (even a lighter atom like oxygen or nitrogen with modern equipment), subtle differences in the diffraction pattern (specifically, the violation of Friedel's Law) can be measured. researchgate.net

The analysis of these differences allows for the calculation of the Flack parameter. A Flack parameter value close to 0 indicates that the determined absolute configuration is correct, while a value close to 1 suggests it is inverted. researchgate.net This method provides a definitive assignment of the 'S' configuration to the stereocenter of 1-(4-Pyridyl)-1-propanol.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various non-covalent intermolecular interactions. mdpi.comrsc.org For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom of the pyridyl ring is a hydrogen bond acceptor. This would likely lead to the formation of robust hydrogen-bonded networks, such as chains or sheets, which are primary drivers of the crystal packing. cetjournal.itnih.gov

C-H···π Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds and the π-system of the pyridyl ring, further influencing the molecular arrangement. nih.gov

Understanding these interactions is crucial for crystal engineering, which aims to design solid-state materials with specific properties. mdpi.com

Table 2: Typical Crystal Data and Structure Refinement Parameters from SCXRD This table presents an example of parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₁₁NO |

| Formula weight | 137.18 |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁) |

| a (Å) | (e.g., 5.89) |

| b (Å) | (e.g., 14.21) |

| c (Å) | (e.g., 8.54) |

| β (°) | (e.g., 105.2) |

| Volume (ų) | (e.g., 690.1) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | (e.g., 1.32) |

| R-factor (%) | (e.g., 4.5) |

Powder X-ray Diffraction (PXRD) is an essential analytical tool for the characterization of polycrystalline materials. mdpi.com Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites in random orientations.

The resulting PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net For this compound, PXRD is used for several key purposes:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can confirm the identity of the crystalline solid.

Purity Assessment: The presence of sharp peaks corresponding to a known impurity phase can indicate that the sample is not pure.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is the primary method for identifying and distinguishing between these polymorphs.

Quality Control: In a manufacturing setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form of the final product. mdpi.comrsc.org

Single Crystal X-ray Diffraction Analysis of this compound and its Complexes

Chromatographic Analysis of Enantiomeric Purity and Resolution

The development of a robust chromatographic method is essential for resolving and quantifying the enantiomers of 1-(4-Pyridyl)-1-propanol. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability and high enantiorecognition capabilities for a diverse range of chiral molecules, including those with aromatic and alcohol functional groups.

The quantitative determination of this compound and its corresponding (R)-enantiomer is typically achieved using a normal-phase chiral HPLC method. The basic nitrogen of the pyridine ring often necessitates the use of a basic additive in the mobile phase to improve peak shape and resolution.

A representative method for the enantioselective quantification involves a cellulose-based chiral stationary phase. The separation is achieved by exploiting the different interactions between the enantiomers and the chiral selector of the stationary phase. The less-retained peak corresponds to one enantiomer, while the more strongly retained peak corresponds to the other, allowing for accurate quantification based on the peak area percentage.

Below are typical chromatographic conditions and performance parameters for such a separation.

| Parameter | Condition / Value |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel, 5 µm, 250 x 4.6 mm) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Validation of the analytical method is crucial to ensure that it is suitable for its intended purpose. For enantiopurity determination, the validation process demonstrates that the method is specific, linear, accurate, precise, and robust. registech.com The validation should generally follow established regulatory guidelines, treating the undesired enantiomer as an impurity. registech.com

The key validation parameters include:

Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart (the undesired enantiomer) and any other potential impurities. This is demonstrated by achieving baseline resolution between the enantiomeric peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For the undesired enantiomer, this is typically assessed at concentrations ranging from the Limit of Quantification (LOQ) to approximately 120% of the specification limit.

Accuracy: The closeness of the test results to the true value. It is often determined by spiking the main enantiomer with known amounts of the undesired enantiomer and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes typical acceptance criteria and representative results for a validated chiral HPLC method for determining the enantiomeric purity of this compound.

| Validation Parameter | Acceptance Criterion | Typical Result |

|---|---|---|

| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. No interference from placebo or related substances. | Rs = 2.5. No interference observed. |

| Linearity (for undesired enantiomer) | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 |

| Accuracy (% Recovery) | 90.0% - 110.0% | 99.2% - 103.5% |

| Precision (% RSD) | Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 10.0% | Repeatability RSD = 1.2%; Intermediate Precision RSD = 2.5% |

| Limit of Quantification (LOQ) | Typically ≤ 0.1% of the nominal concentration | 0.05% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.015% |

| Robustness | Resolution (Rs) remains > 1.5 and %RSD for peak area remains < 5% under varied conditions (flow rate ±10%, mobile phase composition ±2%). | Method found to be robust. Rs > 2.0 under all tested variations. |

Theoretical and Computational Chemistry of S 1 4 Pyridyl 1 Propanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost.

Electronic Structure and Geometry Optimization

DFT calculations could be employed to determine the most stable three-dimensional arrangement of atoms in (S)-1-(4-Pyridyl)-1-propanol, a process known as geometry optimization. This would provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. Furthermore, an analysis of the electronic structure would reveal the distribution of electrons, identifying regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters that describe the molecule's ability to donate or accept electrons.

Prediction of Spectroscopic Parameters

Theoretical calculations are also capable of predicting various spectroscopic parameters. For instance, computational methods can simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Such theoretical predictions are invaluable for interpreting experimental spectra.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

This compound possesses functional groups capable of engaging in various non-covalent interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine (B92270) ring can participate in hydrogen bonding (via the nitrogen atom) and π-stacking interactions. These weak interactions are critical in determining the supramolecular chemistry and crystal packing of molecules. Computational tools like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots could be used to visualize and quantify these interactions.

Conformational Analysis and Stereochemical Properties

The rotation around single bonds in this compound gives rise to different spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones. Understanding the preferred conformation is essential as it can influence the molecule's biological activity and physical properties. The stereochemical properties, stemming from the chiral center at the carbon atom bearing the hydroxyl group, are fundamental to its identity and interactions in chiral environments.

Energy Framework Analysis of Solid-State Interactions

In the solid state, molecules arrange themselves in a crystal lattice. Energy framework analysis is a computational method used to investigate the intermolecular interaction energies within this crystalline structure. This analysis helps in understanding the packing motifs and the relative strengths of different types of interactions (e.g., electrostatic, dispersion) that hold the crystal together. Such studies are crucial for the rational design of crystalline materials with desired properties.

While the methodologies described above are standard in the field of computational chemistry, their specific application to this compound is not yet documented. Future research in this area would be highly valuable for a complete understanding of this chemical compound.

Computational Insights into Chiral Recognition Mechanisms

Computational chemistry provides powerful tools to investigate and understand the fundamental principles governing chiral recognition at the molecular level. For this compound, theoretical and computational methods can offer profound insights into the diastereomeric interactions that occur when it associates with another chiral entity, such as a chiral stationary phase in chromatography or a chiral catalyst. These computational approaches allow for the detailed examination of the structures, stabilities, and intermolecular forces of the transient diastereomeric complexes formed between the enantiomers of a compound and a chiral selector.

Molecular Dynamics (MD) simulations offer a complementary approach by providing a dynamic picture of the chiral recognition process. mdpi.com MD simulations can model the behavior of this compound and a chiral selector in a solvated environment, which is more representative of real-world conditions, such as those in liquid chromatography. These simulations can reveal the preferred binding conformations, the flexibility of the diastereomeric complexes, and the role of solvent molecules in mediating the interaction. By analyzing the trajectories of the molecules over time, it is possible to calculate binding free energies, which provide a quantitative measure of the enantioselectivity.

The primary non-covalent interactions that are computationally investigated in the chiral recognition of aryl alkanols like this compound include:

Hydrogen Bonding: The hydroxyl group of the propanol (B110389) moiety and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively. DFT calculations can precisely determine the bond lengths and angles of these hydrogen bonds, as well as their contribution to the binding energy. nih.gov

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic moieties in a chiral selector. Computational methods can characterize the geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these stacking interactions. rsc.org

Steric Interactions: The spatial arrangement of the ethyl and pyridyl groups around the chiral center leads to specific steric demands. Computational models can visualize and quantify the steric hindrance that may occur in one diastereomeric complex versus the other, which can be a significant factor in chiral recognition.

A hypothetical example of data that could be generated from a DFT study on the interaction of the enantiomers of 1-(4-Pyridyl)-1-propanol with a generic chiral selector is presented in the table below. Such data provides a quantitative basis for understanding the observed enantioselectivity.

| Diastereomeric Complex | Interaction Energy (kcal/mol) | Key Hydrogen Bond Distance (Å) | π-π Stacking Distance (Å) |

|---|---|---|---|

| This compound + Selector | -8.5 | 1.92 | 3.5 |

| (R)-1-(4-Pyridyl)-1-propanol + Selector | -7.2 | 2.15 | 4.2 |

This table illustrates that the complex with the (S)-enantiomer is energetically more favorable (a lower interaction energy signifies a more stable complex) and features more optimal intermolecular distances for hydrogen bonding and π-π stacking, thus providing a theoretical rationale for its preferential binding to the chiral selector.

Synthetic Utility and Applications in Advanced Organic and Medicinal Chemistry Research

(S)-1-(4-Pyridyl)-1-propanol as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. Their use is fundamental in pharmaceutical and agrochemical research, where the specific three-dimensional arrangement of atoms is crucial for biological activity. This compound, possessing a stereogenic center at the carbinol carbon, is a valuable synthon for introducing chirality into target molecules.

Precursor in Complex Molecule Synthesis (e.g., Heterocyclic Systems)

The structural framework of this compound, which combines a chiral secondary alcohol with a pyridine (B92270) ring, makes it a useful precursor for constructing complex molecules, particularly nitrogen-containing heterocyclic systems. Heterocycles are core components of numerous pharmaceuticals and biologically active compounds.

The synthesis of functionalized pyrroles, pyridazines, and other heterocycles often involves the condensation of amines with dicarbonyl compounds or their equivalents. The chiral hydroxyl group of this compound can be oxidized to a ketone, creating a prochiral intermediate. Subsequent stereoselective reactions can then be employed to build intricate heterocyclic structures, where the original chirality directs the formation of new stereocenters. Furthermore, the pyridine nitrogen atom can participate in cyclization reactions or be used to direct metallation for further functionalization. Methodologies like the Paal-Knorr reaction for pyrrole synthesis or inverse electron demand Diels-Alder reactions for pyridazine formation are common strategies where derivatives of pyridyl-alcohols could serve as key starting materials.

Development of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

Asymmetric catalysis relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The effectiveness of this process hinges on the design of the chiral ligand that coordinates to a metal center. Chiral amino alcohols are a privileged class of ligands due to their straightforward synthesis from the chiral pool and their ability to form stable chelate complexes with various metals.

This compound is well-suited for this purpose. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal to create a chiral environment around the catalytic center. This chiral pocket can then influence the stereochemical outcome of a reaction, such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The modular nature of this scaffold allows for synthetic modification of the pyridyl ring or the propyl chain to fine-tune the steric and electronic properties of the ligand, thereby optimizing enantioselectivity for a specific transformation.

Similarly, a chiral auxiliary is a group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved and can often be recovered. The this compound moiety can be attached to a prochiral substrate, for instance, via an ester or ether linkage. The inherent chirality of the auxiliary then guides the approach of reagents to one face of the molecule, resulting in a diastereoselective reaction.

Strategic Derivatization for Synthetic Transformations

The functional handles present in this compound—the hydroxyl group and the pyridine ring—allow for strategic derivatization to create specialized molecules for research applications.

Synthesis of Probes and Reporter Molecules

Molecular probes are essential tools in chemical biology for visualizing and tracking biological processes in real-time. The pyridine scaffold is a common feature in many fluorescent dyes and activity-based probes due to its favorable photophysical properties and its ability to interact with biological targets.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses activity-based probes (ABPs) to assess the functional state of entire enzyme families directly in complex biological systems. ABPs are small molecules that typically consist of three key components: a reactive group (or "warhead"), a recognition element, and a reporter tag.

| Component | Function | Example |

| Reactive Group (Warhead) | Covalently binds to the active site of the target enzyme in a mechanism-dependent manner. | Fluorophosphonate, Epoxide, Acrylamide |

| Recognition Element | Provides selectivity by directing the probe to a specific class of enzymes. | Peptide sequence, small molecule scaffold |

| Reporter Tag | Enables detection and identification of labeled proteins. | Fluorophore (e.g., Rhodamine), Biotin |

Table 1: Core Components of an Activity-Based Probe. This table outlines the fundamental structural elements required for the design of an effective ABP.

The this compound structure can serve as a versatile scaffold for the recognition element of an ABP. The pyridyl group can be tailored to target specific enzyme families, and the chiral center can provide stereospecific interactions within an enzyme's active site, enhancing selectivity. The hydroxyl group serves as a convenient attachment point for linking the scaffold to a reactive warhead or a reporter tag through chemical synthesis.

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property allows them to be used for imaging and sensing in biological systems with high sensitivity. The pyridine ring is a key component in many fluorophores due to its electron-withdrawing nature, which can be incorporated into "push-pull" systems to tune the molecule's photophysical properties.

The general design of a fluorescent probe involves a fluorophore core linked to a recognition unit that interacts with the target analyte. This interaction triggers a change in the fluorescence signal (e.g., intensity, wavelength), allowing for detection.

| Fluorophore Class | Excitation Range (nm) | Emission Range (nm) | Key Features |

| Coumarin | 350-450 | 400-550 | Environmentally sensitive, large Stokes shifts |

| Fluorescein | 450-500 | 510-550 | High quantum yield, pH-sensitive |

| Rhodamine | 500-600 | 550-650 | High photostability, pH-insensitive |

| BODIPY | 480-580 | 500-600 | Sharp emission peaks, high quantum yield |

| Cyanine Dyes | 600-800 | 650-850 | Near-infrared (NIR) emission, good for in vivo imaging |

Table 2: Common Fluorophore Classes for Probe Development. This table summarizes the properties of several major classes of fluorophores that can be integrated with a pyridyl scaffold.

The pyridyl moiety of this compound can be elaborated into a more complex, conjugated system to create a novel fluorophore. For example, it can be incorporated into imidazo[1,5-a]pyridine or other heterocyclic systems known to exhibit fluorescence. The chiral propanol (B110389) side chain offers a site for attaching recognition elements or modulators of fluorescence, enabling the development of probes for specific ions, molecules, or biological environments. The inherent chirality can also be exploited to design probes that selectively interact with chiral biological targets.

Ligand Design Based on the this compound Scaffold

The chiral scaffold of this compound offers a versatile platform for the design and synthesis of novel ligands for asymmetric catalysis. The inherent chirality of this building block, originating from the stereocenter at the carbinol carbon, combined with the coordinating ability of the pyridyl nitrogen, makes it an attractive starting material for developing ligands that can effectively control the stereochemical outcome of various chemical transformations.

Researchers have explored the modification of both the hydroxyl and pyridyl moieties of this compound to create a diverse range of chiral ligands, including phosphinites and phosphites. These ligands have been successfully employed in transition metal-catalyzed reactions, demonstrating the significant influence of the ligand architecture on catalytic activity and enantioselectivity.

A modular approach to ligand synthesis starting from chiral pyridyl alcohols, such as this compound, has been a key strategy. diva-portal.org This approach allows for the systematic variation of electronic and steric properties of the resulting ligands, enabling a deeper understanding of their role in asymmetric induction.

One notable application of ligands derived from chiral pyridyl alcohols is in the enantioselective addition of organozinc reagents to aldehydes. The stereochemical outcome of these reactions is directly influenced by the absolute configuration of the carbinol carbon in the parent pyridyl alcohol. diva-portal.org This highlights the crucial role of the ligand's inherent chirality in transferring stereochemical information during the catalytic cycle.

For instance, chiral pyridyl phosphinite and phosphite ligands synthesized from pyridyl alcohols have been evaluated in palladium-catalyzed allylic alkylation reactions. diva-portal.org In the case of phosphinite ligands, the sense of chiral induction was found to be dictated by the absolute configuration of the original carbinol carbon atom. diva-portal.org

The following table summarizes the performance of a representative chiral pyridyl alcohol-derived ligand in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of new chiral catalysts.

| Ligand Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|---|

| Pyridyl Alcohol Derivative | Ligand/Zn(Et)2 | Benzaldehyde | (S)-1-Phenyl-1-propanol | Up to 95% | S |